4-[(3-Chlorophenyl)sulfonyl]piperidine
CAS No.:
Cat. No.: VC13444933
Molecular Formula: C11H14ClNO2S
Molecular Weight: 259.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClNO2S |
|---|---|
| Molecular Weight | 259.75 g/mol |
| IUPAC Name | 4-(3-chlorophenyl)sulfonylpiperidine |
| Standard InChI | InChI=1S/C11H14ClNO2S/c12-9-2-1-3-11(8-9)16(14,15)10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2 |
| Standard InChI Key | CQFKNMOVZKICLX-UHFFFAOYSA-N |
| SMILES | C1CNCCC1S(=O)(=O)C2=CC(=CC=C2)Cl |
| Canonical SMILES | C1CNCCC1S(=O)(=O)C2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The compound’s systematic name is 4-(3-chlorophenyl)sulfonylpiperidine, with the molecular formula C₁₁H₁₄ClNO₂S. Its structure consists of a six-membered piperidine ring substituted at the 4-position with a sulfonyl group (-SO₂-) linked to a 3-chlorophenyl aromatic ring (Figure 1).
Spectroscopic and Computational Data
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InChI Key:
CQFKNMOVZKICLX-UHFFFAOYSA-N. -
SMILES:
C1CNCCC1S(=O)(=O)C2=CC(=CC=C2)Cl. -
XLogP3-AA: Estimated at 1.9 based on analogous piperidine sulfonamides .
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Hydrogen Bonding: One donor (piperidine NH) and three acceptors (sulfonyl O, piperidine N) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 259.75 g/mol | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility (Water) | Low (hydrophobic sulfonyl) | , |
| LogP | ~1.9 (predicted) |
Synthesis and Reaction Pathways
Primary Synthetic Route
The most feasible method involves reacting piperidine with 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃):
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Alkylation: Piperidine’s nitrogen attacks the electrophilic sulfur in the sulfonyl chloride.
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Deprotonation: Base facilitates the elimination of HCl.
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Purification: Crystallization or column chromatography yields the product.
Reaction Scheme:
Alternative Methods
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Reductive Amination: A patented route for similar compounds uses sodium borohydride and cobalt chloride to reduce intermediates .
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Cyclization: 5-Chloro-2-(4-chlorophenyl)pentan-1-amine cyclizes under alkaline conditions to form piperidine cores .
Table 2: Synthetic Yields of Analogous Compounds
| Compound | Yield (%) | Conditions | Source |
|---|---|---|---|
| (RS)-3-(4-Chlorophenyl)piperidine | 54 | K₂CO₃, acetonitrile | |
| 5-(1-(4-ClPhSO₂)piperidin-3-yl)oxadiazole | 73–86 | NaH, DMF |
Biological Activities and Mechanisms
Antimicrobial Properties
Sulfonamide-piperidine hybrids exhibit broad-spectrum activity:
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Bacillus subtilis: MIC values of 8.18–9.50 µg/mL for S-substituted derivatives .
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Salmonella typhi: % inhibition up to 70% via membrane disruption .
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Mechanism: Sulfonyl groups enhance penetration, while the chlorophenyl moiety interferes with bacterial enzymes .
Enzyme Inhibition
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Urease: Analogous compounds (e.g., 7l, 7m) show IC₅₀ values of 0.63–6.28 µM, surpassing thiourea (21.25 µM) .
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Lipoxygenase: Derivatives like 5e achieve 80–90% inhibition, comparable to baicalein .
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Acetylcholinesterase (AChE): Piperidine sulfonamides disrupt catalytic triads (e.g., His440, Ser200) .
Receptor Modulation
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Prokineticin Receptors (PKR1/2): 1-Sulfonyl piperidines modulate G protein-coupled pathways, suggesting potential in neurological disorders .
Table 3: Biological Activity of Selected Analogues
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 5e (Oxadiazole) | Lipoxygenase | 0.63 µM | |
| 7m (Oxadiazole) | Urease | 0.63 µM | |
| PKR Modulator | Prokineticin R | 10 nM |
Industrial and Pharmaceutical Applications
Drug Development
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Antimicrobial Agents: Structural analogs are candidates for Gram-negative infections .
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Neuroprotective Agents: PKR modulation may address depression or Parkinson’s disease .
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Enzyme Inhibitors: Urease inhibitors combat Helicobacter pylori .
Material Science
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